3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes both phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the use of hydroxycinnamic acid derivatives as starting materials. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes involved in metabolic processes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxycinnamic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
What sets 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20O4/c1-17(2,16(19)20)18(21,13-7-5-4-6-8-13)14-9-11-15(22-3)12-10-14/h4-12,21H,1-3H3,(H,19,20) |
InChI Key |
KETAMYMKOMKRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.